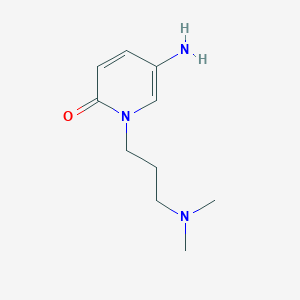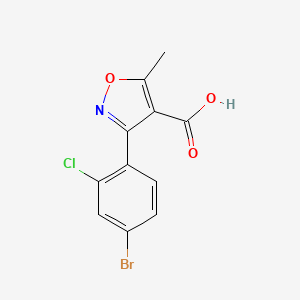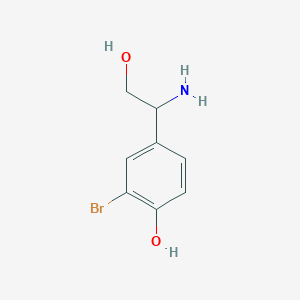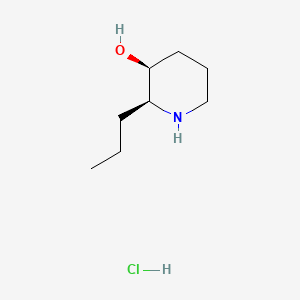
rac-(2R,3R)-2-propylpiperidin-3-olhydrochloride,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a chiral compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis typically involves the use of chiral starting materials and reagents. One common method is the Mukaiyama crossed aldol reaction, which involves the reaction between silyl enol ethers and simple aldehydes . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high stereoselectivity and yield.
Industrial Production Methods: In industrial settings, the production of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a tool for studying stereochemistry and its effects on biological activity. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis can be compared with other similar compounds, such as rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride . While both compounds share similar structural features, their stereochemistry and specific functional groups contribute to their unique chemical behavior and applications. Other similar compounds include rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine and rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate .
Conclusion
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a versatile compound with significant potential in various fields of research and industry. Its unique stereochemistry and chemical properties make it a valuable tool for studying stereochemistry, developing new drugs, and producing fine chemicals. Further research and development are expected to uncover new applications and enhance our understanding of this compound’s mechanism of action.
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(2S,3S)-2-propylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-4-7-8(10)5-3-6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1 |
InChI Key |
ZISWOSJCOHHMAL-WSZWBAFRSA-N |
Isomeric SMILES |
CCC[C@H]1[C@H](CCCN1)O.Cl |
Canonical SMILES |
CCCC1C(CCCN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
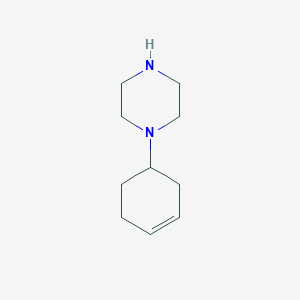
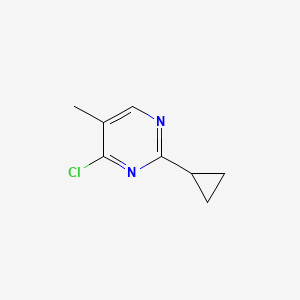

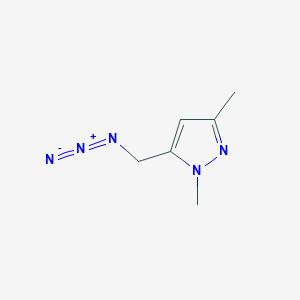
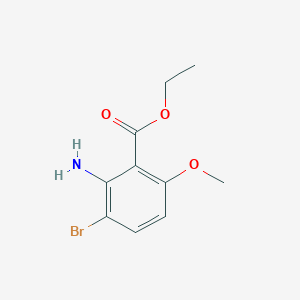
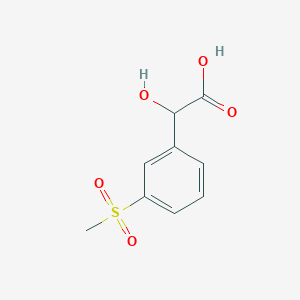
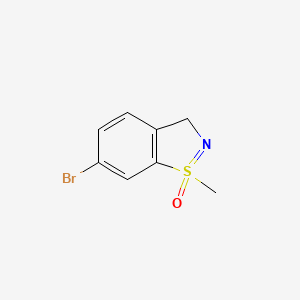
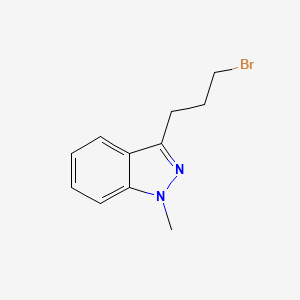

![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
